molecular formula C7H10O3 B070093 Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate CAS No. 170423-01-5

Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B070093
M. Wt: 142.15 g/mol
InChI Key: YVFNRMBZWVSVDH-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate, also known as MOC, is a bicyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. MOC is a chiral molecule, meaning it exists in two mirror-image forms, and has been the focus of several studies due to its potential in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It is also thought to form complexes with metal ions, which can be used in catalytic reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate. However, it has been shown to be non-toxic and biodegradable, making it a promising candidate for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also relatively easy to synthesize and is readily available. However, one limitation of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are several future directions for the study of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate's potential in the synthesis of new chiral compounds and natural products. Additionally, the use of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate in catalytic reactions and as a chiral auxiliary in asymmetric synthesis reactions is an area that warrants further investigation. Overall, the unique structure and potential applications of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate make it a promising candidate for further research.

Synthesis Methods

The synthesis of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate involves the reaction of diethyl oxalate with cis-cyclohexane-1,2-diol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds in high yield and produces Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate as a white crystalline solid. Several modifications of this method have been reported in the literature, including the use of different catalysts and solvents.

Scientific Research Applications

Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate has been used in various scientific research applications, including the synthesis of chiral compounds, as a building block for the preparation of natural products, and as a chiral auxiliary in asymmetric synthesis. It has also been used in the preparation of enantiomerically pure beta-lactams, which are important intermediates in the synthesis of antibiotics.

properties

CAS RN

170423-01-5

Product Name

Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-3-5-6(4)10-5/h4-6H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

YVFNRMBZWVSVDH-PBXRRBTRSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]2[C@H]1O2

SMILES

COC(=O)C1CCC2C1O2

Canonical SMILES

COC(=O)C1CCC2C1O2

synonyms

6-Oxabicyclo[3.1.0]hexane-2-carboxylicacid,methylester,(1alpha,2alpha,5alpha)-(9CI)

Origin of Product

United States

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